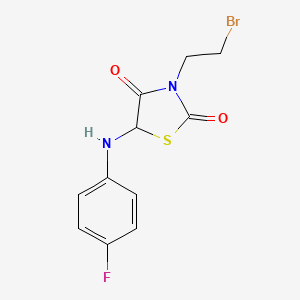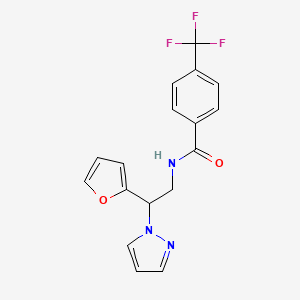
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide, also known as CCPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CCPC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound may reduce the production of inflammatory mediators and alleviate inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in the programmed cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. In animal models, this compound has been shown to reduce the production of inflammatory mediators and alleviate inflammation. This compound has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. This compound has been found to have low toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent. In addition, this compound can be synthesized using simple and inexpensive reagents, making it a cost-effective option for research labs. However, this compound has some limitations for lab experiments, including its limited solubility in water and its relatively short half-life in vivo. These limitations may require the use of specialized solvents or delivery systems to maximize the efficacy of this compound in lab experiments.
未来方向
For the research on 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide include further investigation of its mechanism of action and development of novel delivery systems.
合成方法
The synthesis of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with N-phenyl-1-aminopropane in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the ratio of reagents.
科学研究应用
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
属性
IUPAC Name |
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-11(10-17)19(12-6-3-2-4-7-12)15(20)13-8-5-9-18-14(13)16/h2-9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKPWDLVHIXNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)
![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)


![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)